molecular formula C21H22N2O4 B5647702 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-N-phenyl-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-N-phenyl-1-benzofuran-3-carboxamide

Cat. No. B5647702
M. Wt: 366.4 g/mol
InChI Key: YMIRMNQHCUULSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves multi-step chemical reactions, including condensation and cyclization processes. For instance, a similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized through the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Lu et al., 2017). These synthesis routes are indicative of the complex methods required to construct benzofuran and indazole frameworks, which may be applicable to the synthesis of 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-N-phenyl-1-benzofuran-3-carboxamide.

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized by crystalline analysis, revealing insights into the spatial arrangement of atoms within the molecule. The crystal structure determination of similar compounds provides valuable information on molecular conformations and potential intermolecular interactions, which are crucial for understanding the chemical and physical behavior of the compound (Lu et al., 2017).

Chemical Reactions and Properties

Benzofuran derivatives participate in various chemical reactions, including those involving their amino, carboxamide, and morpholino groups. These functionalities may undergo reactions such as N-alkylation, amidation, and others, leading to a wide range of derivatives with different chemical properties. The presence of these functional groups indicates that 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-N-phenyl-1-benzofuran-3-carboxamide could engage in similar chemical transformations, allowing for the synthesis of a diverse array of compounds.

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are largely determined by its molecular structure. While specific data on 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-N-phenyl-1-benzofuran-3-carboxamide is not provided, analogous compounds exhibit distinct physical characteristics that can be inferred, such as solubility in various organic solvents and crystalline forms suitable for structural analysis (Lu et al., 2017).

properties

IUPAC Name

5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-19(21(25)22-15-5-3-2-4-6-15)20-16(13-23-9-11-26-12-10-23)17(24)7-8-18(20)27-14/h2-8,24H,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIRMNQHCUULSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methyl-4-[(morpholin-4-YL)methyl]-N-phenyl-1-benzofuran-3-carboxamide

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